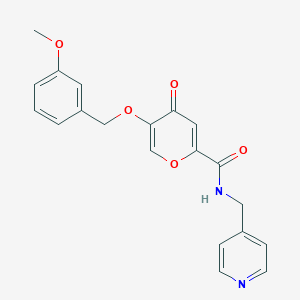

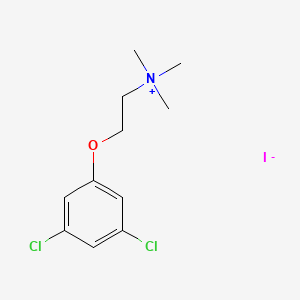

N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

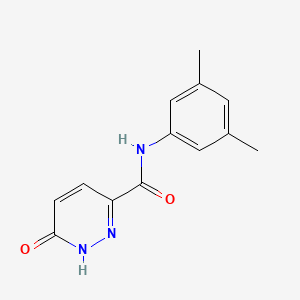

“N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The compound also has an amine (-NH2) group and two phenyl groups attached to the thiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The phenyl groups could be introduced through electrophilic aromatic substitution reactions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar thiazole ring, with the phenyl groups likely adding significant conjugation and potentially impacting the compound’s reactivity and spectral properties .Chemical Reactions Analysis

As an organic compound containing a thiazole ring and an amine group, this compound could participate in a variety of chemical reactions. The amine group could act as a nucleophile in substitution reactions or could be protonated under acidic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds with amine groups can form hydrogen bonds, which could impact their solubility and boiling points .Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Research has shown that quinazoline and pyrimidine derivatives, which are structurally related to the thiazole compound , have been extensively investigated for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. Incorporation of such heterocyclic fragments into π-extended conjugated systems has been highlighted as valuable for creating novel optoelectronic materials, indicating a possible area of application for N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine derivatives as well (Lipunova et al., 2018).

Medicinal Chemistry and Biological Activities

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : In the realm of medicinal chemistry, the fusion of thio)urea and benzothiazole groups has yielded compounds with a broad spectrum of biological activities. This includes potential therapeutic agents with applications in treating rheumatoid arthritis and systemic lupus erythematosus, as well as fungicides and herbicides. The review covers chemical aspects of these compounds as potential therapeutic agents and their pharmacological activities, suggesting that derivatives of this compound could also possess significant biological properties (Rosales-Hernández et al., 2022).

Synthetic Methodologies

POCl3 Mediated Syntheses of Benzofused Thiazole Derivatives : Research focused on the synthesis of benzofused thiazole derivatives has revealed their potential as antioxidant and anti-inflammatory agents. This work underlines the synthetic versatility and the significant bioactive potential of thiazole derivatives, suggesting that similar methodologies could be applied to synthesize and explore the activities of this compound related compounds (Raut et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-3-7-17(8-4-1)15-23-22-24-21(16-25-22)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14,16H,15H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQJYGGXRHPXES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2722326.png)

![2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2722336.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2722337.png)

![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)